molecular formula C22H21N3O B12149920 4-methoxy-N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline

4-methoxy-N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline

Cat. No.: B12149920
M. Wt: 343.4 g/mol
InChI Key: RXCOPTVGNPFBDI-UHFFFAOYSA-N
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Description

4-methoxy-N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline is a complex organic compound that features a methoxy group, an indole moiety, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nitric acid, sulfuric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield indole-3-carboxylic acid, while nitration of the aromatic rings can produce nitro derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-methoxy-N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Medicine

In medicine, derivatives of this compound are being investigated for their potential as therapeutic agents. The indole moiety, in particular, is known for its presence in many pharmacologically active compounds, including anti-cancer and anti-inflammatory agents.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and dyes, due to its aromatic structure and functional groups.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding proteins and enzymes. The pyridine ring can interact with nicotinic acetylcholine receptors, influencing neurotransmission pathways.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-[(2-methyl-1H-indol-3-yl)methyl]aniline: Lacks the pyridine ring, which may reduce its binding affinity to certain receptors.

    N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline: Lacks the methoxy group, potentially altering its chemical reactivity and biological activity.

    4-methoxy-N-[(1H-indol-3-yl)(pyridin-4-yl)methyl]aniline: Lacks the methyl group on the indole, which may affect its steric interactions and binding properties.

Uniqueness

The presence of both the methoxy group and the pyridine ring in 4-methoxy-N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline makes it unique compared to its analogs. These functional groups enhance its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H21N3O

Molecular Weight

343.4 g/mol

IUPAC Name

4-methoxy-N-[(2-methyl-1H-indol-3-yl)-pyridin-4-ylmethyl]aniline

InChI

InChI=1S/C22H21N3O/c1-15-21(19-5-3-4-6-20(19)24-15)22(16-11-13-23-14-12-16)25-17-7-9-18(26-2)10-8-17/h3-14,22,24-25H,1-2H3

InChI Key

RXCOPTVGNPFBDI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC=NC=C3)NC4=CC=C(C=C4)OC

Origin of Product

United States

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